N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 4-methoxybenzoyl core substituted with two heterocyclic groups: a furan-2-ylmethyl and a 3-methylthiophen-2-ylmethyl moiety. Its molecular formula is C₁₉H₂₀N₂O₃S, with a molecular weight of approximately 373.8 g/mol (calculated). The structural complexity arises from the dual heterocyclic substitutions, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C19H19NO3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H19NO3S/c1-14-9-11-24-18(14)13-20(12-17-4-3-10-23-17)19(21)15-5-7-16(22-2)8-6-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
ZKUIYIXBGWUIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves the reaction of furan-2-carboxaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with 3-methylthiophene-2-carboxylic acid under amide coupling conditions, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzamide core, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O3S. The compound features a furan ring, a methoxy group, and a thiophene moiety, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the furan and thiophene rings suggests potential interactions with enzymes involved in metabolic pathways.
- Antioxidant Activity : Compounds containing furan and thiophene structures are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that similar compounds exhibit antimicrobial effects, potentially making this compound a candidate for further investigation in infectious diseases.
Anticancer Activity
Research has indicated that derivatives of benzamide compounds can exhibit anticancer properties. For instance, studies on related compounds have shown:
These findings suggest that this compound may also possess similar anticancer properties.
Antimicrobial Activity
The compound's structural components hint at potential antimicrobial effects. Studies on related compounds have demonstrated:
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Thiophene derivatives | Staphylococcus aureus | Bactericidal activity | |
| Furan derivatives | Escherichia coli | Inhibition of growth |
These results indicate that this compound may warrant further investigation as an antimicrobial agent.
Case Studies
- Study on Antiviral Properties : A study evaluated the antiviral activity of various benzamide derivatives against Hepatitis B Virus (HBV). The results showed significant inhibition of HBV replication in vitro, suggesting that similar structural motifs in this compound could yield comparable results .
- Antioxidant Potential Assessment : Research involving furan-containing compounds demonstrated their ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
